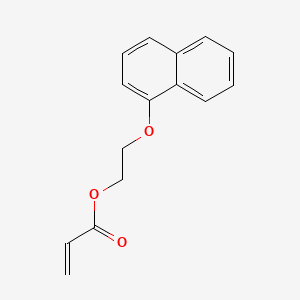
2-(1-Naphthyloxy)-ethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Naphthyloxy)-ethyl acrylate: is an organic compound characterized by the presence of a naphthyl group attached to an ethyl acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Naphthyloxy)-ethyl acrylate typically involves the reaction of 1-naphthol with ethyl acrylate under basic conditions. A common method includes the use of a phase-transfer catalyst to facilitate the alkylation of 1-naphthol with ethyl acrylate. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to deprotonate the 1-naphthol, forming the naphthoxide anion which then reacts with ethyl acrylate to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Naphthyloxy)-ethyl acrylate can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the naphthyl group under basic conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: 2-(1-Naphthyloxy)-ethyl alcohol.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(1-Naphthyloxy)-ethyl acrylate is used as a monomer in the synthesis of polymers with unique optical and electronic properties. These polymers can be used in the development of advanced materials for electronic devices and sensors .
Biology and Medicine: The compound can be used in the design of drug delivery systems due to its ability to form biocompatible polymers. Additionally, its derivatives may exhibit biological activity, making it a potential candidate for pharmaceutical research.
Industry: In the industrial sector, this compound is used in the production of specialty coatings and adhesives. Its ability to polymerize under UV light makes it suitable for applications in photopolymerization processes .
Mechanism of Action
The mechanism by which 2-(1-Naphthyloxy)-ethyl acrylate exerts its effects is primarily through its ability to undergo polymerization. The acrylate moiety can participate in free radical polymerization, forming long polymer chains. The naphthyl group can interact with various molecular targets, potentially affecting the properties of the resulting polymer .
Comparison with Similar Compounds
- 2-Naphthyl acrylate
- 1-Naphthyl acrylate
- 2-(1-Naphthyloxy)-methyl acrylate
Comparison: 2-(1-Naphthyloxy)-ethyl acrylate is unique due to the presence of both the naphthyl group and the ethyl acrylate moiety. This combination imparts distinct optical and electronic properties to the compound, making it more versatile in applications compared to its analogs .
Properties
CAS No. |
95358-30-8 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-naphthalen-1-yloxyethyl prop-2-enoate |
InChI |
InChI=1S/C15H14O3/c1-2-15(16)18-11-10-17-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2 |
InChI Key |
PQHAQYRBYAWNHV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















